ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
CAS No.:
Cat. No.: VC17232060
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10FNO3 |
|---|---|
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate |
| Standard InChI | InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3 |
| Standard InChI Key | YARAGYSZCQVRGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3 |
Introduction
Chemical Identity and Structural Features
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate (CAS: 1261932-50-6) belongs to the class of heterocyclic compounds, combining indole and furan moieties. Its molecular formula is C₁₃H₁₁FNO₃, with a molecular weight of 257.24 g/mol . The fluorine atom at the 4-position distinguishes it from non-fluorinated analogs, influencing its electronic properties and bioavailability.
Key Structural Characteristics:
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Furan-Indole Fusion: The furo[2,3-e]indole scaffold creates a planar, conjugated system that enhances π-π interactions with biological targets .
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Ethyl Ester Group: The ester moiety at the 7-position improves solubility in organic solvents and modulates metabolic stability .
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Fluorine Substituent: The 4-fluoro group increases electronegativity, potentially enhancing binding affinity to enzymes or receptors .
Table 1: Physicochemical Properties of Ethyl 4-Fluoro-6H-Furo[2,3-e]Indole-7-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FNO₃ |
| Molecular Weight | 257.24 g/mol |
| CAS Number | 1261932-50-6 |
| Melting Point | 146–148 °C (reported) |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Optimization
The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step reactions starting from indole precursors. A notable method utilizes sodium ethoxide and ethyl 2-mercaptoacetate to construct the fused furan ring .
Synthetic Pathway:
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Indole Functionalization: Introduction of fluorine at the 4-position via electrophilic substitution.
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Furan Ring Formation: Cyclization using a thioester intermediate, followed by oxidation to yield the furan moiety .
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Esterification: Reaction with ethyl chloroformate to install the carboxylate group .
Critical Reaction Conditions:
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Temperature: 80–100 °C for cyclization.
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Catalysts: Lewis acids (e.g., ZnCl₂) to enhance furan formation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Yield optimization remains a challenge, with reported yields ranging from 65% to 85% . Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving efficiency .
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate demonstrates pro-apoptotic activity in cancer cell lines. In vitro studies against HT-1080 fibrosarcoma cells revealed an IC₅₀ of 33.69 µM, comparable to reference drugs like doxorubicin . Mechanistic studies suggest inhibition of myeloperoxidase and 5-lipoxygenase, enzymes implicated in tumor progression .
Antimicrobial Effects
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 6.49 µM, outperforming ampicillin in some assays . The fluorine atom likely enhances membrane permeability, disrupting bacterial cell walls .
Anti-Inflammatory Properties
In murine models, derivatives of this compound reduced edema by 62% at 50 mg/kg, surpassing indomethacin’s efficacy . Selective COX-2 inhibition (IC₅₀ = 5.6 µg/mL) and low ulcerogenic indices suggest potential as a safer anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The pharmacological profile of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is intricately linked to its substituents:
Table 2: Impact of Substituents on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| 4-Fluoro | ↑ Binding affinity to kinases |
| Ethyl Ester | ↑ Metabolic stability |
| Furan Ring | ↑ π-π stacking with targets |
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Fluorine’s Role: The 4-fluoro group increases electronegativity, strengthening hydrogen bonds with active-site residues (e.g., ATP-binding pockets in kinases) .
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Ester vs. Carboxylic Acid: The ethyl ester improves cell membrane penetration compared to free carboxylic acids, which are more polar .
Applications and Industrial Relevance
Drug Development
This compound serves as a lead structure for:
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Kinase Inhibitors: Targeting EGFR and VEGFR in cancer therapy .
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Antimicrobial Agents: Addressing methicillin-resistant Staphylococcus aureus (MRSA) .
Material Science
The conjugated furan-indole system exhibits fluorescence properties, with potential applications in organic LEDs (λₑₘ = 450 nm) .
Future Directions
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